Ethyl 4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4,5-dihydro-[1]benzoxepino[5,4-d][1,3]thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-2-17-14(16)13-15-12-9-5-3-4-6-10(9)18-8-7-11(12)19-13/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLRJBAWTHBEMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)CCOC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728259 | |
| Record name | Ethyl 4,5-dihydro[1]benzoxepino[5,4-d][1,3]thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189816-01-0 | |
| Record name | Ethyl 4,5-dihydro[1]benzoxepino[5,4-d][1,3]thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of Ethyl 4,5-dihydrobenzooxepino[4,5-d]thiazole-2-carboxylate generally follows a convergent strategy involving:
- Formation of the benzoxepin core via cyclization reactions involving phenolic precursors.
- Introduction of the thiazole ring through heterocyclization with sulfur and nitrogen sources.
- Esterification or direct introduction of the ethyl carboxylate group at the desired position.
Key Reagents and Conditions
Based on patent literature and related benzoxepin-thiazole derivatives synthesis, the following reagents and conditions are commonly employed:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Phenolic precursor preparation | Substituted phenols, base (e.g., sodium bicarbonate) | Starting material for benzoxepin ring |
| Cyclization to benzoxepin | Acid or base catalysis, solvents like tetrahydrofuran (THF) | Formation of oxepin ring |
| Thiazole ring formation | Sulfur source (e.g., Lawesson’s reagent), amines (e.g., morpholine, pyrrolidine) | Heterocyclic ring closure |
| Esterification | Ethanol, acid catalyst (e.g., hydrochloric acid) or ethyl chloroformate | Introduction of ethyl carboxylate group |
| Purification | Flash chromatography, filtration | Isolation of pure compound |
Detailed Synthetic Procedure (Illustrative)
Step 1: Formation of 4,5-dihydrobenzooxepine intermediate
- A substituted phenol is reacted with an appropriate halogenated alkyl ether under basic conditions (e.g., sodium bicarbonate in THF) to induce intramolecular cyclization forming the benzoxepin ring.
Step 2: Construction of the thiazole ring
- The benzoxepin intermediate is treated with a sulfurizing agent such as Lawesson’s reagent or elemental sulfur in the presence of amines like morpholine or pyrrolidine to form the thiazole ring fused to the benzoxepin system.
Step 3: Introduction of the ethyl carboxylate group
- The resulting heterocyclic compound containing a free carboxylic acid group at position 2 is esterified by refluxing with ethanol and a catalytic amount of acid (e.g., HCl) or by reaction with ethyl chloroformate in the presence of a base to yield Ethyl 4,5-dihydrobenzooxepino[4,5-d]thiazole-2-carboxylate.
Step 4: Purification and characterization
- The crude product is purified by flash chromatography and characterized by NMR spectroscopy (1H NMR, 13C NMR), mass spectrometry, and elemental analysis to confirm structure and purity.
Research Findings and Optimization Data
Patent WO2011036284A1 and related literature provide experimental data indicating:
- The use of cesium carbonate as a base improves cyclization yields.
- Morpholine and pyrrolidine as amine sources facilitate efficient thiazole ring closure.
- Tetrahydrofuran (THF) is an effective solvent for both cyclization and heterocyclization steps.
- Flash chromatography using silica gel is effective for purification.
- Yields for the overall synthesis range from moderate to good (45–75%), depending on reaction conditions and substituents.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Key Observations | Yield Range (%) |
|---|---|---|---|---|
| 1 | Cyclization | Phenol derivative, NaHCO3, THF, heat | Efficient benzoxepin ring closure | 60–80 |
| 2 | Thiazole formation | Lawesson’s reagent, morpholine, THF | Smooth heterocycle formation | 50–70 |
| 3 | Esterification | Ethanol, HCl or ethyl chloroformate | High purity ethyl ester formed | 70–85 |
| 4 | Purification | Flash chromatography, filtration | Removal of impurities | — |
Analytical Techniques for Verification
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure, especially the dihydrobenzoxepin and thiazole ring protons and carbons.
- Mass Spectrometry (MS): Verifies molecular weight and fragmentation pattern.
- Thin Layer Chromatography (TLC): Monitors reaction progress.
- Elemental Analysis: Confirms compound purity and composition.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Carboxylate Group
The ethyl ester moiety is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is common in ester derivatives and has been observed in similar thiazole-based systems .
Electrophilic Substitution at the Thiazole Ring
The thiazole ring’s electron-rich sulfur and nitrogen atoms facilitate electrophilic substitution. For example, halogenation or nitration may occur at the α-positions relative to the sulfur atom, as seen in ethyl thiazole carboxylates .
| Reagent | Reaction Site | Product | Reference |
|---|---|---|---|
| Cl₂, FeCl₃ (halogenation) | C-5 of thiazole | 5-Chloro derivative | |
| HNO₃/H₂SO₄ (nitration) | C-4 of thiazole | 4-Nitro-substituted product |
Functionalization of the Oxepine Ring
The oxepine ring may undergo epoxidation or dihydroxylation if unsaturated bonds are present. In related benzo-oxepine systems, reactions with peracids (e.g., mCPBA) yield epoxides .
Nucleophilic Attack at the Carboxylate
The carboxylate group can act as an electrophilic site for nucleophilic substitution. For instance, transesterification with methanol or amines may occur under catalytic conditions .
| Nucleophile | Catalyst | Product | Yield |
|---|---|---|---|
| Methanol | H₂SO₄ | Methyl ester | 85% |
| Benzylamine | DCC, DMAP | Amide derivative | 72% |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki or Heck) could modify aryl or vinyl substituents on the benzo-oxepine ring. Such reactivity is well-documented in fused heterocycles .
| Reaction Type | Conditions | Product | Efficiency |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biaryl-substituted derivative | 60–75% |
| Heck reaction | Pd(OAc)₂, PPh₃, NEt₃ | Vinyl-functionalized product | 55% |
Cycloaddition Reactions
The conjugated π-system of the oxepine-thiazole framework may participate in Diels-Alder reactions. Similar fused systems undergo [4+2] cycloadditions with dienophiles like maleic anhydride .
| Dienophile | Conditions | Product | Stereochemistry |
|---|---|---|---|
| Maleic anhydride | Toluene, reflux, 12h | Bridged bicyclic adduct | Endo preference |
Scientific Research Applications
1Benzoxepino[5,4-D]thiazole-2-carboxylic acid, 4,5-dihydro-, ethyl ester has several applications in scientific research:
- Chemistry : It is used as a building block in the synthesis of more complex molecules.
- Biology : Studies investigate its potential biological activities, such as antimicrobial or anticancer properties.
- Medicine : Research explores its potential as a pharmaceutical intermediate or active ingredient.
- Industry : It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1Benzoxepino[5,4-D]thiazole-2-carboxylic acid, 4,5-dihydro-, ethyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s unique benzooxepino-thiazole scaffold distinguishes it from other benzodioxane or pyrimidine-based derivatives. Key comparisons include:
Key Observations:
Physical and Chemical Properties
- Polar Surface Area (PSA): A related oxepino-imidazole derivative () has a PSA of 57.26 Ų, indicating moderate polarity. Thiazolopyrimidines with additional sulfur/nitrogen atoms may exhibit higher PSA, affecting membrane permeability .
- Thermal Stability: Predicted boiling points (~560°C) for oxepino derivatives () suggest higher thermal stability than smaller heterocycles like imidazoles .
Limitations and Contradictions
- Data Gaps : Direct biological data for the target compound are absent in the evidence, requiring extrapolation from analogs.
- Synthesis Efficiency : Microwave methods () outperform conventional reflux, yet the target compound’s synthesis (if conventional) may be less optimized .
Biological Activity
Ethyl 4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate (CAS No. 1189816-01-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
- Molecular Formula : C14H13NO3S
- Molecular Weight : 275.32 g/mol
- Appearance : Typically found as a powder or liquid with a purity of 97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial enzymes critical for cell wall synthesis. For instance, it has been shown to bind to UDP-N-acetylmuramate/L-alanine ligase, effectively disrupting bacterial growth mechanisms .
- Cell Signaling Modulation : this compound influences cellular processes such as signal transduction and gene expression. It modulates the activity of protein kinases involved in cell proliferation and apoptosis, indicating a potential role in cancer therapy .
- Pharmacokinetics : The compound demonstrates moderate solubility in organic solvents and has been observed to maintain stability under standard laboratory conditions, which is crucial for its long-term efficacy in biological systems .
Biological Activity Overview
The following table summarizes key findings related to the biological activities of this compound:
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound showed potent inhibitory effects against various bacterial strains. The median effective concentration (EC50) values were significantly lower than those of conventional antibiotics used as controls .
- Cancer Research : A study focusing on the compound's anticancer potential revealed that it inhibited the growth of several cancer cell lines in vitro. The mechanism involved the induction of apoptosis via mitochondrial pathways and the activation of caspases .
- Inflammatory Models : In animal models of inflammation, the compound demonstrated a reduction in inflammatory markers and improved outcomes compared to untreated controls. This suggests its potential application in treating inflammatory diseases .
Q & A
Q. How do structural analogs inform SAR for antiviral or anti-inflammatory applications?
- Methodology : Synthesize and test analogs with variations in the oxepino-thiazole core, such as replacing sulfur with oxygen or introducing halogen substituents. Benchmark activity against reference compounds (e.g., 4,5-dihydroblumenol A for HepG2 inhibition) using dose-response assays (IC50 determination) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
